molecular formula C10H11F3N2 B13914267 N-Methyl-3-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[C]pyridin-7-amine

N-Methyl-3-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[C]pyridin-7-amine

Cat. No.: B13914267
M. Wt: 216.20 g/mol
InChI Key: ISMBPLRUFYSETG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-3-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[C]pyridin-7-amine is a compound that belongs to the class of trifluoromethyl-containing heterocycles. The presence of the trifluoromethyl group imparts unique chemical and physical properties to the compound, making it of significant interest in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-3-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[C]pyridin-7-amine typically involves multi-step organic synthesis. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation has been reported to shorten reaction times and improve yields in cross-coupling reactions .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-3-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[C]pyridin-7-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-Methyl-3-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[C]pyridin-7-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Methyl-3-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[C]pyridin-7-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methyl-3-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[C]pyridin-7-amine is unique due to its specific structural features, including the cyclopenta[C]pyridin-7-amine core and the trifluoromethyl group. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H11F3N2

Molecular Weight

216.20 g/mol

IUPAC Name

N-methyl-3-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[c]pyridin-7-amine

InChI

InChI=1S/C10H11F3N2/c1-14-8-3-2-6-4-9(10(11,12)13)15-5-7(6)8/h4-5,8,14H,2-3H2,1H3

InChI Key

ISMBPLRUFYSETG-UHFFFAOYSA-N

Canonical SMILES

CNC1CCC2=CC(=NC=C12)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.